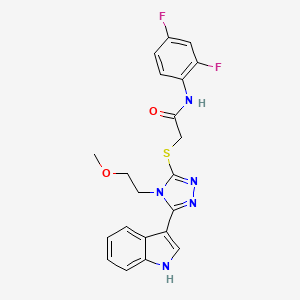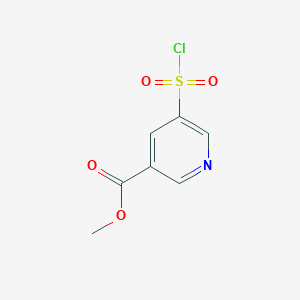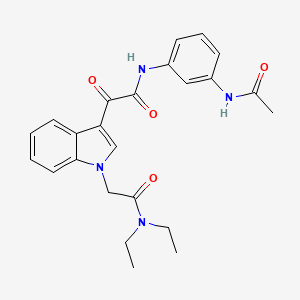![molecular formula C18H26N4O2 B2493745 4,5-Dimethyl-6-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine CAS No. 2201871-53-4](/img/structure/B2493745.png)
4,5-Dimethyl-6-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pyrimidine derivatives, including the specified compound, are of significant interest in the field of organic chemistry due to their diverse applications in pharmaceuticals, materials science, and as intermediates in the synthesis of complex molecules. The pyrimidine core is a crucial component in nucleic acids, and modifications on this scaffold lead to compounds with varied biological and chemical properties.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multicomponent reactions, offering a versatile approach to introducing different substituents on the pyrimidine ring. Techniques such as the [3 + 2 + 1] annulation involving amidines, ketones, and a carbon source provide an efficient method to construct the pyrimidine framework with good functional group tolerance and under eco-friendly conditions (Qin, Ma, & Li, 2021).
Molecular Structure Analysis
The crystal and molecular structure of pyrimidine derivatives can be elucidated through X-ray diffraction analysis, confirming the geometry, stereochemistry, and intermolecular interactions of these compounds. For example, a study on nanoarchitectonics and molecular docking highlighted the layered structure in the crystal form of a related pyrimidine derivative, demonstrating slipped π-stacking interactions and hydrogen-bonded water molecule regions (Lahmidi et al., 2023).
Chemical Reactions and Properties
Pyrimidine derivatives participate in various chemical reactions, including nucleophilic substitutions and cycloadditions, which allow for further functionalization of the pyrimidine ring. These reactions are pivotal for synthesizing targeted molecules with desired chemical and biological properties. For instance, reactions of dimethylaminouracil with heterocumulenes yield novel pyrimido[4,5-d]pyrimidines, showcasing the reactivity of the pyrimidine ring toward the formation of complex heterocyclic structures (Prajapati & Thakur, 2005).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystallinity, can vary significantly with different substituents. These properties are crucial for determining the compound's suitability for specific applications, including its pharmaceutical potential and material science applications.
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are essential for their functionalization and application. The electronic structure and conformational flexibility, as studied through quantum-chemical methods and spectroscopic data, provide insights into the reactivity and stability of these compounds (Shishkin & Antonov, 1996).
Scientific Research Applications
Synthesis and Chemical Properties
The chemical compound , due to its complex structure, shares similarities with various pyrimidine derivatives, which have been extensively studied for their diverse applications in chemical synthesis and pharmaceuticals. For instance, pyrimidine-linked heterocyclic compounds have shown significant insecticidal and antimicrobial activities. The synthesis of these compounds, including their structural characterization and biological activity evaluation, provides insights into their potential applications in developing new insecticides and antibacterial agents (Deohate & Palaspagar, 2020). Additionally, structural studies on similar pyrimidine derivatives reveal the importance of molecular dimensions and hydrogen bonding in their biological activity, further emphasizing the relevance of pyrimidine compounds in drug development and molecular biology (Low et al., 1994).
Applications in Material Science
Pyrimidine derivatives have also found applications in material science, especially in the synthesis of high-performance polymers and compounds with nonlinear optical properties. For example, novel fluorinated polyimides derived from pyrimidine-containing monomers exhibit outstanding solubility, thermal stability, and mechanical properties, making them suitable for advanced electronic and optical applications (Guan et al., 2014). The exploration of thiopyrimidine derivatives for their electronic and optical properties further underscores the versatility of pyrimidine frameworks in developing materials with potential applications in medicine and nonlinear optics (Hussain et al., 2020).
Advanced Synthesis Techniques
The advancement in synthesis techniques, such as microwave-assisted reactions and multicomponent reactions, has enabled the efficient and eco-friendly production of pyrimidine derivatives. These methods not only facilitate the rapid synthesis of complex pyrimidine structures but also offer a greener alternative to traditional synthesis routes, with applications ranging from pharmaceuticals to materials science (Naidu & Bhuyan, 2014). The novel synthesis routes for pyridine-pyrimidines and their derivatives, catalyzed by ionic liquids under microwave irradiation, demonstrate the potential of pyrimidine derivatives in various scientific and industrial fields (Rahmani et al., 2018).
properties
IUPAC Name |
[2-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-12-13(2)19-11-20-17(12)21-7-15-9-22(10-16(15)8-21)18(23)14-3-5-24-6-4-14/h11,14-16H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQROLXNWYXPADK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CC3CN(CC3C2)C(=O)C4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-dichloro-3-[(2-chlorobenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2493666.png)

![N-(3,4-dimethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2493668.png)
![N-(2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-4-methylphenyl)acetamide](/img/structure/B2493670.png)

![Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-one](/img/structure/B2493674.png)


![N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2493679.png)

![N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2493682.png)
